molecular formula C18H21N3O2 B5832483 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol

2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol

Cat. No. B5832483
M. Wt: 311.4 g/mol
InChI Key: CFXRYLUCMISZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol, also known as IBA, is a synthetic compound that has been extensively studied for its scientific research applications. IBA belongs to the class of benzimidazole derivatives and has been found to possess various biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells. 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has also been found to protect neurons from oxidative stress and to improve cognitive function.

Advantages and Limitations for Lab Experiments

2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has a short half-life in the body, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol. One direction is to further investigate its anti-cancer properties and to develop 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol-based therapies for cancer treatment. Another direction is to investigate its neuroprotective effects and to develop 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol-based therapies for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol and to optimize its pharmacokinetic properties for therapeutic use.
Conclusion:
In conclusion, 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol is a synthetic compound that has been extensively studied for its scientific research applications. It has been found to possess various biological and pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol and to optimize its pharmacokinetic properties for therapeutic use.

Synthesis Methods

2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol can be synthesized by the condensation reaction of 2-hydroxy-6-methoxyphenol with 1-isopropyl-1H-benzimidazole-2-amine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and purification.

Scientific Research Applications

2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has been extensively studied for its scientific research applications. It has been found to possess various biological and pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. 2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methoxy-6-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12(2)21-15-9-5-4-8-14(15)20-18(21)19-11-13-7-6-10-16(23-3)17(13)22/h4-10,12,22H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXRYLUCMISZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326167
Record name 2-methoxy-6-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

692271-51-5
Record name 2-methoxy-6-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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